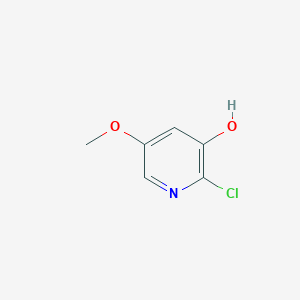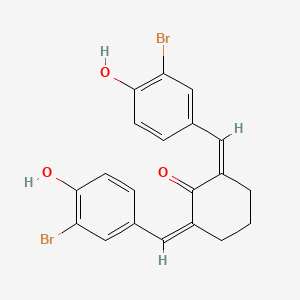
6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid is a chemical compound that belongs to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorinated isopropyl group at the 6th position and a carboxylic acid group at the 4th position of the pyridazine ring. The unique structure of this compound imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines.
Introduction of the Fluorinated Isopropyl Group: The fluorinated isopropyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound with a similar pyridazine ring structure.
Pyridazinone: A derivative with a carbonyl group at the 3rd position of the pyridazine ring.
Fluorinated Pyridazines: Compounds with fluorine atoms attached to the pyridazine ring.
Uniqueness
6-(2-Fluoropropan-2-yl)pyridazine-4-carboxylic acid is unique due to the specific combination of a fluorinated isopropyl group and a carboxylic acid group on the pyridazine ring. This unique structure imparts distinct physicochemical properties and potential biological activities, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
6-(2-fluoropropan-2-yl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H9FN2O2/c1-8(2,9)6-3-5(7(12)13)4-10-11-6/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
JUCLTSPERQTCMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NN=CC(=C1)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)


![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2-(methylamino)purin-6-one](/img/structure/B13910821.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)





![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
